

Advanced Applications of Diethyl (methanesulfinylmethyl)phosphonate: A Technical Guide

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Compound of Interest

Compound Name:	Diethyl (methanesulfinylmethyl)phosphonate
CAS No.:	50746-61-7
Cat. No.:	B1366831

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Executive Summary

Diethyl (methanesulfinylmethyl)phosphonate (CAS: 50746-61-7) is a specialized organophosphorus reagent that serves as a linchpin in the synthesis of sulfur-functionalized alkenes.^[1] Unlike simple phosphonates used in standard Horner-Wadsworth-Emmons (HWE) olefinations, this reagent introduces a sulfinyl moiety (

) into the product, creating

-unsaturated sulfoxides. These products are versatile Michael acceptors and potent dienophiles in Diels-Alder cycloadditions.

Furthermore, the reagent exhibits "chameleon" reactivity: under Pummerer conditions, it rearranges to form

-functionalized phosphonates, granting access to complex acyl anion equivalents. This guide details the synthesis, HWE protocols, and Pummerer applications of this critical building block.

Part 1: Chemical Profile & Mechanistic Foundations

Compound Identity

Property	Detail
IUPAC Name	Diethyl (methanesulfinylmethyl)phosphonate
Common Name	Mikolajczyk's Reagent (Sulfinyl variant)
CAS Number	50746-61-7
Precursor CAS	28460-01-7 (Sulfide variant)
Formula	
Molecular Weight	214.22 g/mol
Appearance	Viscous, colorless to pale yellow oil
Solubility	Soluble in DCM, THF, Ethanol, Chloroform

The "Chameleon" Reactivity

The utility of this reagent stems from the orthogonality of the phosphonate (

) and sulfoxide (

) groups.

- Base-Mediated (HWE): Deprotonation at the

-carbon (pKa ~20-22) generates a carbanion stabilized by both P and S, which attacks carbonyls to form alkenes.

- Acid/Anhydride-Mediated (Pummerer): Activation of the sulfoxide oxygen triggers a rearrangement to the

-carbon, allowing nucleophilic functionalization (e.g.,

-acetoxy,

-halo).

Part 2: Synthesis of the Reagent

While the sulfide precursor Diethyl (methylthiomethyl)phosphonate is commercially available, the sulfinyl form is often prepared in-house to ensure high purity and prevent over-oxidation to the sulfone.

Protocol: Selective Oxidation via Sodium Periodate

Rationale: Sodium periodate (

) is selected over

-CPBA or

because it offers superior control, stopping selectively at the sulfoxide stage without generating the sulfone byproduct.

Reagents:

- Diethyl (methylthiomethyl)phosphonate (1.0 equiv)
- Sodium Periodate (, 1.05 equiv)
- Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Methodology:

- Dissolution: Dissolve 20 mmol of diethyl (methylthiomethyl)phosphonate in 40 mL of Methanol.
- Preparation of Oxidant: Dissolve 21 mmol of in 40 mL of water. (Note: Mild heating may be required to dissolve).
- Addition: Cool the phosphonate solution to 0°C. Add the

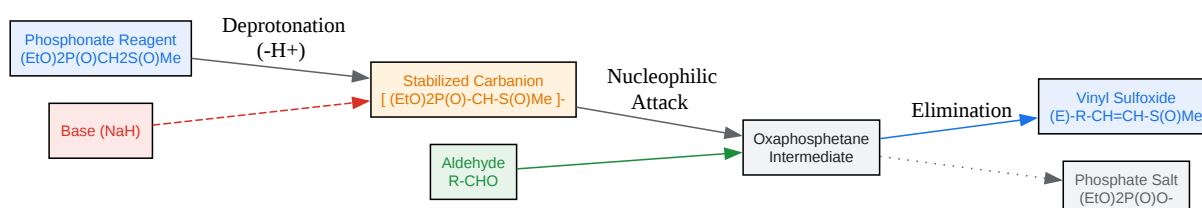
solution dropwise over 30 minutes.

- Observation: A white precipitate of sodium iodate () will begin to form as the reaction progresses.
- Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
- Workup: Filter off the solid . Extract the filtrate with Chloroform (mL).
- Purification: Dry organic layers over and concentrate in vacuo. The product is typically obtained as a pure oil (>95% purity) and requires no further chromatography.

Part 3: Core Application – Synthesis of Vinyl Sulfoxides (HWE)

Mechanism of Action

The reaction follows the Horner-Wadsworth-Emmons pathway. The sulfoxide group exerts a significant stereoelectronic effect, often favoring the E-isomer (thermodynamic product) due to the reversible nature of the betaine intermediate, though Z-selectivity can be tuned using specific bases or crown ethers.



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Caption: Mechanistic pathway for the HWE olefination of aldehydes using **diethyl (methanesulfinylmethyl)phosphonate**.

Experimental Protocol: HWE Olefination

Objective: Synthesis of (E)-1-(methylsulfinyl)-2-phenylethene.

Reagents:

- **Diethyl (methanesulfinylmethyl)phosphonate** (1.1 equiv)
- Benzaldehyde (1.0 equiv)
- Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
- Solvent: Anhydrous THF

Procedure:

- Activation: To a flame-dried flask under Argon, add NaH (1.2 equiv) washed with dry hexane to remove mineral oil. Suspend in anhydrous THF.
- Deprotonation: Cool to 0°C. Add the phosphonate (1.1 equiv) dissolved in THF dropwise.
 - Critical Checkpoint: Evolution of gas indicates successful deprotonation. Stir until gas evolution ceases (~30 mins). The solution should turn clear/yellowish.[2]
- Coupling: Add Benzaldehyde (1.0 equiv) dropwise at 0°C.
- Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).
- Quench: Quench carefully with saturated solution.
- Extraction: Extract with EtOAc, wash with brine, dry over

- Purification: Flash column chromatography. Vinyl sulfoxides are polar; typical eluent is EtOAc/Hexane (1:1 to pure EtOAc).

Stereoselectivity & Substrate Scope

The reaction typically yields the (E)-isomer as the major product.

Substrate (R-CHO)	Product (Vinyl Sulfoxide)	Yield (%)	E/Z Ratio
Benzaldehyde	Ph-CH=CH-S(O)Me	82-90%	>95:5
p-Nitrobenzaldehyde	p-NO ₂ -Ph-CH=CH-S(O)Me	85-92%	>95:5
Cyclohexanecarbaldehyde	Cy-CH=CH-S(O)Me	75-80%	85:15
Cinnamaldehyde	Ph-CH=CH-CH=CH-S(O)Me	78%	>90:10

Part 4: Pummerer Rearrangement Applications Mechanism & Utility

When treated with acetic anhydride (

), the sulfoxide oxygen is acylated, triggering an elimination-addition sequence. This rearranges the oxygen from sulfur to the

-carbon, converting the

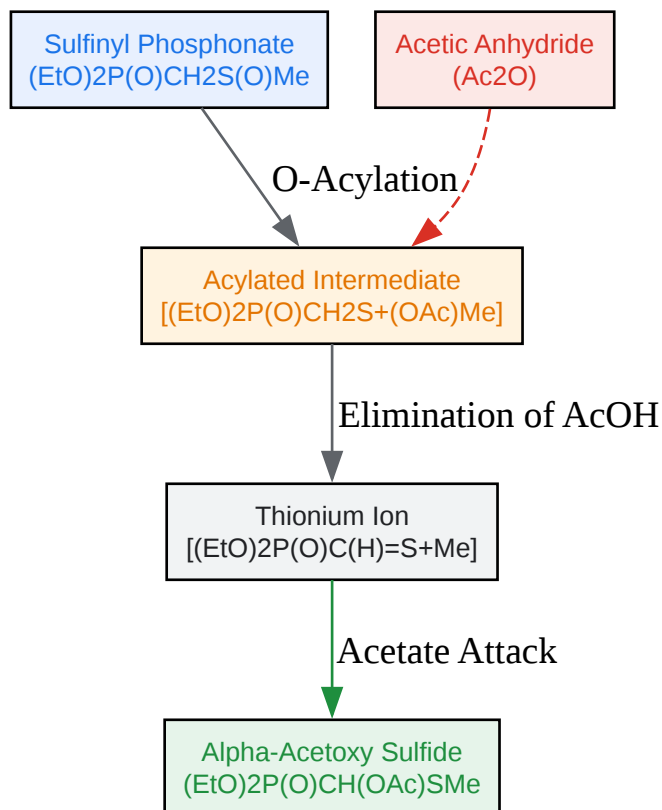
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Key Application: This generates

-acetoxy phosphonates, which are precursors to

-hydroxy phosphonates or can be hydrolyzed to formyl phosphonates.



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Caption: Pummerer rearrangement pathway converting the sulfinyl phosphonate to an alpha-acetoxy sulfide.

Experimental Protocol: Pummerer Rearrangement

Objective: Synthesis of Diethyl (1-acetoxy-1-(methylthio)methyl)phosphonate.

- Setup: Dissolve **Diethyl (methanesulfinylmethyl)phosphonate** (10 mmol) in Acetic Anhydride (50 mmol, excess).
- Additives: Add a catalytic amount of p-Toluenesulfonic acid (pTsOH, 0.1 equiv) or Sodium Acetate (NaOAc) to buffer/catalyze.
- Reflux: Heat the mixture to reflux (approx. 120°C) for 3-5 hours.

- Monitoring: The disappearance of the sulfoxide peak in IR (approx 1050 cm^{-1}) indicates completion.
- Workup: Remove excess

and acetic acid under high vacuum.
- Neutralization: Dissolve residue in DCM and wash with saturated

to remove acid traces.
- Yield: The resulting oil is the

-acetoxy sulfide, typically obtained in 70-85% yield.

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